N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide
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Overview
Description
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring, an oxadiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with N,2-dimethylfuran-3-carboxylic acid chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6: A compound with similar structural features but different biological activities.
Uniqueness
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a dimethoxyphenyl group.
Properties
CAS No. |
887688-38-2 |
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Molecular Formula |
C18H19N3O5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C18H19N3O5/c1-11-13(7-8-25-11)18(22)21(2)10-16-19-17(20-26-16)12-5-6-14(23-3)15(9-12)24-4/h5-9H,10H2,1-4H3 |
InChI Key |
CORTXHSTDDHKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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